molecular formula C18H19N3O4 B2557911 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 922106-30-7

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2557911
CAS RN: 922106-30-7
M. Wt: 341.367
InChI Key: BXFFBYHWVQSFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry. The presence of the 1,3,4-oxadiazole ring in the structure suggests that it may exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through several methods. One such method involves a one-pot sequential N-acylation/dehydrative cyclization process, as described in the synthesis of 5-substituted 2-ethoxy-1,3,4-oxadiazoles . This process utilizes N-acylbenzotriazoles and ethyl carbazate, with Ph3P-I2 acting as a dehydrating agent. The resulting 1,3,4-oxadiazoles can be further functionalized by treatment with alkyl halides to yield 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution pattern on the ring, as well as the nature of the substituents, can significantly influence the compound's properties. For instance, the introduction of a cyclohexyl group and a benzofuran moiety in the compound could affect its electronic distribution and steric hindrance, potentially altering its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be explored through various chemical reactions. For example, gold-catalyzed formal [3 + 2] cycloaddition reactions have been used to synthesize highly functionalized 4-aminoimidazoles from 4,5-dihydro-1,2,4-oxadiazoles . This indicates that 1,3,4-oxadiazole derivatives can participate in cycloaddition reactions, which could be a pathway for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The introduction of various substituents can lead to changes in properties such as solubility, melting point, and stability. The compound's characterization can be performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), ultraviolet spectroscopy (UV), and elemental analysis, as demonstrated in the synthesis of related compounds . These techniques provide valuable information about the functional groups present and the purity of the synthesized compounds.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Hassan, Hafez, and Osman (2014) involved the synthesis of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, emphasizing the structural establishment based on elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014).
  • Sañudo, Marcaccini, Basurto, and Torroba (2006) reported the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which represent a new class of cyclic dipeptidyl ureas (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Biological Activities

  • Research by Abu‐Hashem, Al-Hussain, and Zaki (2020) explored novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines derived from Visnaginone and Khellinone, which were screened for anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Lang et al. (1999) developed fluorine-18-labeled 5-HT1A antagonists, with a focus on their biological properties evaluated in rats (Lang et al., 1999).
  • Lalpara, Vachhani, Hadiyal, Goswami, and Dubal (2021) synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated them for in vitro antidiabetic activity (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antimicrobial Activity

  • Sanjeeva, Rao, Prasad, and Ramana (2021) studied benzofuran-oxadiazole hybrids for their antimicrobial activity, highlighting the synthesis, characterization, and activity evaluation of these derivatives (Sanjeeva, Rao, Prasad, & Ramana, 2021).

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-23-13-9-5-8-12-10-14(24-15(12)13)16(22)19-18-21-20-17(25-18)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFFBYHWVQSFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.